KRAS G12D modulator-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C30H36FN5O4 |

|---|---|

分子量 |

549.6 g/mol |

IUPAC 名称 |

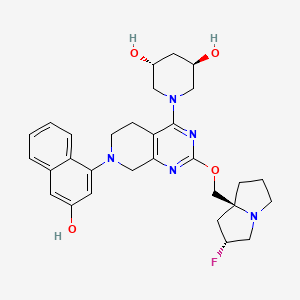

(3R,5R)-1-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-(3-hydroxynaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidine-3,5-diol |

InChI |

InChI=1S/C30H36FN5O4/c31-20-13-30(7-3-8-36(30)14-20)18-40-29-32-26-17-34(27-12-21(37)10-19-4-1-2-5-24(19)27)9-6-25(26)28(33-29)35-15-22(38)11-23(39)16-35/h1-2,4-5,10,12,20,22-23,37-39H,3,6-9,11,13-18H2/t20-,22-,23-,30+/m1/s1 |

InChI 键 |

SOXZOPVYHSBBKU-SIVBMPLWSA-N |

手性 SMILES |

C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7C[C@@H](C[C@H](C7)O)O |

规范 SMILES |

C1CC2(CC(CN2C1)F)COC3=NC4=C(CCN(C4)C5=CC(=CC6=CC=CC=C65)O)C(=N3)N7CC(CC(C7)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KRAS G12D Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule, and its mutations are among the most prevalent drivers of human cancers. The G12D mutation, in particular, is a key oncogenic driver in a significant portion of pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advancements have led to the development of specific inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12D modulators, with a specific focus on non-covalent inhibitors. We will delve into the core mechanism, binding interactions, and the impact on downstream signaling pathways. This guide will use the well-characterized inhibitor MRTX1133 as a principal example to illustrate the inhibitory mechanisms, and will include available data on a compound referred to as KRAS G12D modulator-1. Detailed experimental protocols for key biochemical and cellular assays are also provided to facilitate further research and development in this critical area of oncology.

Introduction: The Challenge of Targeting KRAS G12D

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This process is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). The G12D mutation, a substitution of glycine (B1666218) to aspartate at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream pro-growth and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.

The development of KRAS G12D inhibitors has been challenging due to the protein's high affinity for GTP and the absence of deep, well-defined binding pockets on its surface. However, the discovery of a cryptic "Switch II" pocket has paved the way for a new class of non-covalent inhibitors that can effectively and selectively target the KRAS G12D mutant protein.

Core Mechanism of Action: Allosteric Inhibition of KRAS G12D

This compound and other similar non-covalent inhibitors function as allosteric inhibitors. They do not bind to the active site where GTP/GDP binds, but rather to a distinct pocket on the protein surface known as the Switch II pocket (S-IIP) . This binding event induces a conformational change in the KRAS G12D protein, leading to a dual mechanism of inhibition:

-

Inhibition of Effector Protein Binding: The binding of the modulator to the Switch II pocket alters the conformation of the Switch I and Switch II regions, which are critical for the interaction with downstream effector proteins like RAF, PI3K, and RAL-GDS. This prevents the activation of these downstream signaling cascades.

-

Inhibition of Nucleotide Exchange: The allosteric modulation also interferes with the interaction between KRAS G12D and GEFs, such as SOS1. This prevents the exchange of GDP for GTP, thereby trapping the KRAS G12D protein in an inactive state.

By simultaneously blocking both the output (effector binding) and the input (nucleotide exchange) of the KRAS signaling pathway, these modulators potently suppress oncogenic signaling.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The efficacy of KRAS G12D modulators is quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and the well-characterized inhibitor, MRTX1133.

Table 1: Biochemical and Cellular Activity of this compound (Compound 6)

| Assay Type | Target/System | IC50 (μM) |

| Nucleotide Exchange Assay (NEA) | KRAS G12D | 1-10[1] |

| Protein-Protein Interaction (PPI) Assay | KRAS G12D | 1-10[1] |

| pERK Cellular Assay | AGS (gastric cancer cell line) | 1-10[1] |

Table 2: Biochemical and Cellular Activity of MRTX1133

| Assay Type | Target/System | Value |

| Binding Affinity (KD) | ||

| Surface Plasmon Resonance (SPR) | KRAS G12D | ~0.2 pM[2][3][4][5] |

| KRAS WT | >200-fold less affinity than G12D[2] | |

| Biochemical Inhibition (IC50) | ||

| Nucleotide Exchange Assay (NEA) | KRAS G12D | <2 nM[4] |

| Cellular Inhibition (IC50) | ||

| pERK Inhibition | AGS (gastric cancer) | 2 nM[2] |

| AsPC-1 (pancreatic cancer) | 1-10 nM[3] | |

| Panc 04.03 (pancreatic cancer) | 1-10 nM[3] | |

| SW1990 (pancreatic cancer) | 1-10 nM[3] | |

| HPAC (pancreatic cancer) | 1-10 nM[3] | |

| Cell Viability | AGS (gastric cancer) | 6 nM[2][5] |

| AsPC-1 (pancreatic cancer) | 7-10 nM[6] | |

| SW1990 (pancreatic cancer) | 7-10 nM[6] | |

| HPAF-II (pancreatic cancer) | >1,000 nM[7][8] | |

| PANC-1 (pancreatic cancer) | >5,000 nM[7][8] | |

| LS513 (colorectal cancer) | >100 nM[7][8] | |

| SNUC2B (colorectal cancer) | >5,000 nM[7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Biochemical Assays

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, often catalyzed by a GEF like SOS1. A common method involves Time-Resolved Fluorescence Energy Transfer (TR-FRET).

-

Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is bound to KRAS G12D. The binding of a fluorescently labeled GTP analog or the displacement of the fluorescent GDP upon addition of unlabeled GTP leads to a change in the fluorescence signal. Inhibitors that lock KRAS in the GDP-bound state will prevent this change.

-

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, pH 7.4).

-

Dilute recombinant KRAS G12D protein, SOS1 protein, and the test compound to desired concentrations in assay buffer.

-

Prepare a solution of fluorescently labeled GDP and a quenching or competing fluorescently labeled GTP.

-

-

Assay Procedure (384-well plate format):

-

Add KRAS G12D protein to each well.

-

Add the test compound or DMSO (vehicle control).

-

Incubate at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP.

-

Incubate to allow for nucleotide exchange.

-

-

Data Acquisition:

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of nucleotide exchange for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

This assay assesses the ability of a compound to disrupt the interaction between KRAS G12D and its downstream effectors, such as RAF1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a commonly used format.

-

Principle: This bead-based immunoassay utilizes donor and acceptor beads that are brought into close proximity when a specific biomolecular interaction occurs. In this case, one bead is conjugated to an antibody that binds KRAS G12D, and the other to an antibody that binds a tagged RAF1 protein. When KRAS G12D and RAF1 interact, the beads are brought together, and upon laser excitation, a luminescent signal is generated. Inhibitors that disrupt this interaction will reduce the signal.

-

Protocol Outline:

-

Reagent Preparation:

-

Prepare AlphaLISA buffer.

-

Dilute biotinylated anti-tag antibody, streptavidin-coated donor beads, anti-GST acceptor beads, GST-tagged RAF1-RBD, and His-tagged KRAS G12D protein to working concentrations.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add the test compound or DMSO to the wells.

-

Add the mixture of GST-RAF1-RBD and His-KRAS G12D to the wells.

-

Incubate to allow for protein-protein interaction and compound inhibition.

-

Add the anti-GST acceptor beads and incubate.

-

Add the streptavidin-coated donor beads and incubate in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of the KRAS-RAF interaction for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

-

Cellular Assays

This assay measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cell lines harboring the KRAS G12D mutation.

-

Principle: Following treatment of cells with the inhibitor, the levels of phosphorylated ERK are quantified using a sandwich immunoassay format, such as AlphaLISA SureFire Ultra.

-

Protocol Outline:

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cancer cells (e.g., AGS, AsPC-1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO for a specified period (e.g., 2 hours).

-

-

Cell Lysis:

-

Remove the culture medium and add lysis buffer to each well.

-

Incubate on an orbital shaker to ensure complete cell lysis.

-

-

Assay Procedure (transfer to 384-well plate):

-

Transfer a small volume of the cell lysate to a 384-well assay plate.

-

Add the AlphaLISA acceptor bead mix (containing antibodies against total ERK and phospho-ERK) and incubate.

-

Add the donor bead mix and incubate in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of ERK phosphorylation and determine the IC50 value.

-

-

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

-

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.

-

Protocol Outline:

-

Cell Seeding:

-

Seed KRAS G12D mutant and wild-type cells in a 96-well opaque-walled plate.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Incubate at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to DMSO-treated control cells.

-

Determine the IC50 value by plotting the results in a dose-response curve.

-

-

Mandatory Visualizations

Signaling Pathways

Caption: KRAS G12D Signaling Pathway and Mechanism of Modulator-1 Inhibition.

Experimental Workflows

References

- 1. This compound - Immunomart [immunomart.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of KRAS G12D Modulator-1

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy, driving tumor progression in a significant portion of pancreatic, colorectal, and non-small-cell lung cancers.[1][2][3] This in-depth technical guide chronicles the pivotal journey of discovering and synthesizing KRAS G12D modulator-1, a representative potent and selective inhibitor. This document will delve into the core scientific principles, methodologies, and data that have paved the way for this therapeutic breakthrough.

The Challenge of Targeting KRAS G12D

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation.[2][4] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant downstream signaling.[3][5] The high affinity of GTP for KRAS and the lack of deep, druggable pockets on the protein surface have historically thwarted drug discovery efforts.[4]

Discovery of this compound: A Multi-pronged Approach

The discovery of this compound was not a singular event but rather the culmination of advanced computational and experimental strategies. A key approach has been structure-based drug design (SBDD) , which leverages the three-dimensional structure of the KRAS G12D protein to design molecules that can bind with high affinity and selectivity.[4][6]

Initial efforts involved the identification of a shallow pocket between the switch I and switch II regions of the KRAS protein.[7][8] High-throughput and virtual screening of extensive compound libraries were employed to identify initial hit compounds that exhibited binding to this pocket.[7][9] These hits were then optimized through iterative cycles of chemical synthesis and biological testing to improve their potency, selectivity, and drug-like properties.[9][10]

One notable example of a KRAS G12D inhibitor is ERAS-5024 . Its discovery was guided by SBDD, leading to a series of potent and selective inhibitors.[4][6] Another significant advancement is the development of tri-complex inhibitors like RMC-9805 (zoldonrasib) , which covalently bind to the mutant KRAS G12D protein in its active, GTP-bound state, facilitated by the intracellular chaperone protein cyclophilin A.[11][12]

Logical Workflow for KRAS G12D Inhibitor Discovery

Caption: A generalized workflow for the discovery of KRAS G12D inhibitors.

Synthesis of this compound

The chemical synthesis of KRAS G12D modulators is a complex, multi-step process. For instance, the synthesis of purine (B94841) and pyrimidine-based inhibitors involves the construction of the core heterocyclic scaffold followed by the introduction of various substituents to optimize binding and pharmacological properties.[10] The synthesis of compounds like ERAS-5024 and others often starts from commercially available building blocks and involves key chemical transformations to construct the final complex molecule.[1][6] The specific synthetic routes are proprietary to the developing institutions but generally involve standard organic chemistry reactions.

Mechanism of Action: Silencing the Oncogenic Driver

This compound functions by directly binding to the mutant KRAS protein and inhibiting its activity.[3] This can occur through several mechanisms:

-

Non-covalent Inhibition: Many inhibitors, such as MRTX1133 and ERAS-5024, are non-covalent binders that occupy the switch II pocket, preventing the conformational changes required for effector protein binding.[1][4]

-

Covalent Inhibition: Some inhibitors, like RMC-9805, form a covalent bond with the aspartate residue at position 12, irreversibly inactivating the protein.[11]

By inhibiting KRAS G12D, the modulator effectively blocks the downstream signaling cascades that drive cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][11]

KRAS G12D Signaling Pathway

Caption: The KRAS G12D signaling pathway and the point of intervention by modulator-1.

Quantitative Data Presentation

The efficacy of various KRAS G12D inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key data for representative modulators.

Table 1: Biochemical Activity of KRAS G12D Inhibitors

| Compound | Assay Type | Target | IC50 / Kd | Reference |

| MRTX1133 | GTPase Activity | KRAS G12D | - | [1] |

| ERAS-5024 | pERK Inhibition | AsPC-1 cells | 4.3 nM | [4] |

| RMC-9805 | pERK EC50 | AsPC-1 cells | 23 nM | [12] |

| TH-Z816 | GDP Exchange | KRAS G12D | 14 µM | [13] |

| BI-2852 | Binding Affinity | GTP-KRAS G12D | 450 nM | [8][13] |

| HRS-4642 | Binding (SPR) | KRAS G12D | - | [14] |

| PU1-1 | Cell Viability | AsPC-1 cells | Low µM | [10] |

| Hit Compound 3 | Binding (MST) | KRAS G12D | Sub-nM | [7] |

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| ERAS-5024 | AsPC-1 (PDAC) | Cell Proliferation (3D) | Single-digit nM | [4][6] |

| RMC-9805 | AsPC-1 (PDAC) | Cell Titer-Glo | 17 nM | [12] |

| HRS-4642 | AsPC-1 (PDAC) | Cell Proliferation | - | [14] |

| PU1-1 | AsPC-1 (PDAC) | Cell Viability (WST) | Low µM | [10] |

| VS-7375 | NSCLC | Objective Response Rate | 68.8% (at RP2D) | [15] |

| Zoldonrasib | NSCLC | Objective Response Rate | 61% | [16][17] |

Table 3: In Vivo Efficacy of KRAS G12D Inhibitors

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition / Regression | Reference |

| ERAS-5024 | AsPC-1 (PDAC) | 20 mg/kg BID | 54% Regression | [4] |

| MRTX1133 | AsPC-1 (PDAC) | 20 mg/kg BID | 94% Inhibition | [4] |

| RMC-9805 | PDAC & CRC | - | Tumor Growth Restriction | [11] |

| PU1-1 | Pancreatic | - | Significant Tumor Shrinkage | [10] |

| Hit Compound 3 | Pancreatic | - | Significant Inhibition | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols used in the evaluation of KRAS G12D modulators.

Structure-Based Virtual Screening

-

Protein Preparation: Obtain the crystal structure of KRAS G12D (e.g., from the Protein Data Bank, PDB ID: 7EWB). Prepare the protein by adding hydrogen atoms, removing water molecules, and assigning partial charges.[7][9]

-

Ligand Database Preparation: Prepare a library of small molecules (e.g., from ZINC or in-house databases) by generating 3D conformers and assigning appropriate chemical properties.[8][9]

-

Docking Site Definition: Define the binding pocket on the KRAS G12D structure, typically the switch II pocket.[7]

-

Molecular Docking: Use docking software (e.g., Glide, MOE) to predict the binding poses and affinities of the ligands in the defined pocket. Score and rank the compounds based on their predicted binding energy.[7][9]

-

Hit Selection: Select a subset of top-ranking compounds for experimental validation.

Microscale Thermophoresis (MST) for Binding Affinity

-

Protein Labeling: Label the purified KRAS G12D protein with a fluorescent dye (e.g., RED-NHS).

-

Serial Dilution: Prepare a serial dilution of the inhibitor compound in a suitable buffer.

-

Incubation: Mix the labeled protein with each concentration of the inhibitor and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115).[7]

-

Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).[7]

pERK Inhibition Assay (Western Blot)

-

Cell Culture and Treatment: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in culture plates. After attachment, treat the cells with varying concentrations of the inhibitor for a specified time.

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-ERK signal to total ERK and the loading control to determine the IC50 value.[10]

Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)

-

Cell Seeding: Seed KRAS G12D mutant cells in 96-well plates.[10]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS G12D modulator. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., WST-1 or CellTiter-Glo®) to each well.

-

Signal Measurement: Measure the absorbance (for WST-1) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using a non-linear regression model.[10]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells (e.g., AsPC-1) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the KRAS G12D modulator at specified doses and schedules (e.g., orally, twice daily).[4]

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) or regression for the treatment groups compared to the control group.[4][10]

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical evaluation workflow for a KRAS G12D inhibitor.

Conclusion and Future Directions

The discovery and synthesis of potent and selective KRAS G12D modulators represent a landmark achievement in oncology. These molecules have demonstrated significant preclinical and, in some cases, clinical activity, offering new hope for patients with KRAS G12D-mutant cancers.[15][16] The ongoing research focuses on further optimizing the properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a broader range of cancer types.[14][18] The journey to effectively drug the "undruggable" is well underway, heralding a new paradigm in precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 8. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 12. revmed.com [revmed.com]

- 13. jetir.org [jetir.org]

- 14. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. targetedonc.com [targetedonc.com]

- 16. aacr.org [aacr.org]

- 17. mskcc.org [mskcc.org]

- 18. mdpi.com [mdpi.com]

Structural Biology of KRAS G12D Modulator Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology underpinning the interaction between the oncogenic KRAS G12D mutant protein and its modulators. While direct structural and extensive quantitative data for a compound referred to as "KRAS G12D modulator-1" (also known as compound 6) are limited in publicly accessible literature, this guide will leverage data from well-characterized, potent, and selective KRAS G12D inhibitors, such as MRTX1133 and BI-2865, to illustrate the core principles of modulator interaction. These examples serve as a robust framework for understanding the binding kinetics, structural determinants of affinity and selectivity, and the methodologies employed to characterize these critical interactions in cancer drug discovery.

Overview of KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, is one of the most prevalent oncogenic mutations, particularly in aggressive cancers like pancreatic, colorectal, and lung adenocarcinomas.[1] This mutation impairs both the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[1] This perpetual "on" state leads to the continuous stimulation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[2][3] For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of obvious deep binding pockets on its surface.[1][2] However, recent advances have led to the development of inhibitors that can selectively target the G12D mutant.

Quantitative Data on KRAS G12D Modulator Interactions

The efficacy of a KRAS G12D modulator is defined by its binding affinity, potency in biochemical and cellular assays, and its selectivity for the mutant over the wild-type (WT) protein. The following tables summarize key quantitative data for the representative modulators MRTX1133 and BI-2865.

Table 1: Binding Affinity and Potency of Select KRAS G12D Modulators

| Modulator | Target | Assay Type | K D (Dissociation Constant) | IC 50 (Biochemical) | IC 50 (Cell-based pERK/Viability) | Selectivity (G12D vs. WT) |

| MRTX1133 | KRAS G12D (GDP-bound) | SPR | ~0.2 pM[4][5] | <2 nM (HTRF)[4][5] | ~5 nM[4][5] | ~700-fold to >1000-fold[4][5] |

| BI-2865 | KRAS G12D | Biochemical | 32 nM[5] | Not specified | ~140 nM (BaF3 cells)[4] | Pan-KRAS inhibitor, also binds WT[4] |

| This compound (compound 6) | KRAS G12D | NEA-G12D, PPI-G12D, pERK-AGS | Not specified | 1-10 µM[6][7] | Not specified | Not specified |

Table 2: Crystallographic Data for KRAS G12D-Modulator Complexes

| PDB ID | Modulator | Resolution (Å) | Method | Space Group |

| 7RT1 [4] | MRTX1133 | 1.27 | X-Ray Diffraction | P 21 21 21 |

| 8AZY | BI-2865 | 1.09 | X-Ray Diffraction | Not specified |

Structural Insights into Modulator Binding

X-ray crystallography has been instrumental in elucidating the structural basis of KRAS G12D inhibition. These structures reveal how inhibitors achieve their potency and selectivity.

-

MRTX1133: This non-covalent inhibitor binds to the inactive, GDP-bound state of KRAS G12D.[4] It occupies a pocket located beneath the crucial switch-II region.[4] A key interaction is the formation of a salt bridge between a protonated bicyclic piperazinyl moiety of the inhibitor and the carboxylate side chain of the mutant aspartate at position 12 (Asp12).[4] This interaction is fundamental to its high affinity and selectivity over the wild-type protein, which has a smaller glycine residue at this position.[4]

-

BI-2865: This pan-KRAS inhibitor also binds in a pocket between switch I and switch II.[8][9] Co-crystal structures show that BI-2865 has a direct ionic interaction with glutamic acid at position 62 (E62) and engages in a water-mediated hydrogen bond network with the side chain of arginine 68 (R68) and the main chain carbonyl of glutamine 61 (Q61).[4]

The binding of these inhibitors locks the KRAS G12D protein in an inactive conformation, which has two main consequences:

-

Inhibition of Effector Binding: The conformational change prevents the binding of downstream signaling proteins like RAF1, thereby blocking the activation of the MAPK pathway.[1][3]

-

Inhibition of Nucleotide Exchange: The binding also interferes with the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1), preventing the exchange of GDP for GTP and maintaining KRAS in its inactive state.[1][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and characterization of KRAS G12D modulators.

Caption: KRAS G12D signaling pathway and points of modulator intervention.

Caption: General experimental workflow for KRAS G12D inhibitor characterization.

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to the characterization of KRAS G12D modulators. Below are methodologies for key experiments.

-

Construct Design: The human KRAS gene (typically residues 2-169) with the G12D mutation is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His6-tag).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, then induced with IPTG and grown overnight at a lower temperature (e.g., 18°C) to enhance soluble protein expression.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

The lysate is cleared by ultracentrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

If required, the tag is cleaved with a specific protease (e.g., TEV protease).

-

A final size-exclusion chromatography step is performed to obtain highly pure, monomeric KRAS G12D protein in a suitable buffer for downstream applications.

-

-

Nucleotide Loading: The purified protein is incubated with a molar excess of GDP to ensure a homogenous GDP-bound state.

-

Complex Formation: Purified, GDP-loaded KRAS G12D is incubated with a 2-5 molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization: The protein-inhibitor complex is concentrated to 5-10 mg/mL. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens at a constant temperature (e.g., 20°C).

-

Crystal Optimization: Conditions that yield initial crystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement:

-

The collected data are processed (indexed, integrated, and scaled).

-

The structure is solved by molecular replacement using a known KRAS structure as a search model.

-

The inhibitor is modeled into the electron density map.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement until satisfactory R-work and R-free values are achieved.

-

-

Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant, purified KRAS G12D protein is immobilized onto the chip surface via amine coupling.[5]

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface in a running buffer.[5]

-

Association and Dissociation: The binding of the inhibitor to the immobilized KRAS G12D is monitored in real-time as an increase in the SPR signal (association phase). Subsequently, the running buffer without the inhibitor is flowed over the chip to monitor the release of the inhibitor (dissociation phase).[5]

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

A. pERK Inhibition Assay (Western Blot)

-

Cell Culture and Treatment: KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) are seeded and allowed to adhere.[2][12] Cells are then treated with serial dilutions of the inhibitor for a specified time (e.g., 2-24 hours).[12]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.[12]

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.

-

Detection and Analysis: After incubation with an HRP-conjugated secondary antibody, bands are visualized using an ECL substrate.[12] The ratio of pERK to total ERK is quantified by densitometry, and the IC50 value is calculated from the dose-response curve.

B. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: KRAS G12D mutant cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight.[2][12]

-

Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a prolonged period (e.g., 72 hours).[2]

-

Viability Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[2]

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of viable cells relative to a vehicle-treated control is calculated, and a dose-response curve is plotted to determine the IC50 value.[12]

Conclusion

The development of selective KRAS G12D modulators marks a significant breakthrough in targeting a previously intractable oncogene. A deep understanding of the structural biology of these interactions, driven by high-resolution crystal structures and precise quantitative biophysical and cellular assays, is paramount for the design and optimization of next-generation inhibitors. While specific data for "this compound" is sparse, the principles and methodologies detailed in this guide, exemplified by well-studied compounds like MRTX1133, provide a comprehensive framework for researchers and drug developers in the field of KRAS-targeted cancer therapy. Continued exploration in this area holds the promise of delivering new, effective treatments for patients with KRAS G12D-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 9. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. reactionbiology.com [reactionbiology.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of KRAS G12D Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in numerous cancers. Due to the limited publicly available binding affinity and kinetic data for "KRAS G12D modulator-1," this document will focus on a well-characterized, potent, and selective non-covalent inhibitor, MRTX1133, as a representative example. We will also summarize the available data for "this compound" and another pan-KRAS inhibitor, BI-2865, for comparative purposes.

Quantitative Analysis of Inhibitor Binding

The efficacy of a KRAS G12D inhibitor is fundamentally linked to its binding affinity and kinetics. High affinity and slow dissociation rates can lead to sustained target engagement and prolonged downstream signaling inhibition. The following tables summarize the key binding parameters for selected KRAS G12D modulators.

Table 1: Binding Affinity and Potency of this compound

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (compound 6) | Nucleotide Exchange Assay (NEA-G12D) | IC50 | 1-10 μM | [1][2][3] |

| Protein-Protein Interaction (PPI-G12D) | IC50 | 1-10 μM | [1][2][3] | |

| Phospho-ERK Assay (p ERK-AGS) | IC50 | 1-10 μM | [1][2][3] |

Table 2: Binding Affinity and Potency of MRTX1133 (Representative KRAS G12D Inhibitor)

| Target | Assay Type | Parameter | Value | Selectivity vs. WT | Reference |

| KRAS G12D (GDP-bound) | Surface Plasmon Resonance (SPR) | KD | ~0.2 pM | ~700-fold | [4] |

| KRAS G12D | Biochemical Assay | IC50 | <2 nM | >1000-fold | [4] |

| KRAS G12D | Cell Viability Assay | IC50 | ~5 nM | >1000-fold | [4] |

Table 3: Binding Affinity of BI-2865 (Pan-KRAS Inhibitor)

| Target | Assay Type | Parameter | Value | Reference |

| KRAS G12D | Not Specified | KD | 32 nM | [5][6] |

| KRAS WT | Not Specified | KD | 6.9 nM | [6] |

| KRAS G12C | Not Specified | KD | 4.5 nM | [6] |

| KRAS G12V | Not Specified | KD | 26 nM | [6] |

| KRAS G13D | Not Specified | KD | 4.3 nM | [7][6] |

Experimental Protocols

The determination of binding affinity and kinetics relies on sophisticated biophysical assays. Below are detailed methodologies for key experiments used in the characterization of KRAS G12D inhibitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.

Objective: To determine the binding kinetics and affinity of a small molecule inhibitor to purified KRAS G12D protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant, purified KRAS G12D protein (GDP-bound)

-

Small molecule inhibitor (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

-

Activation reagents (e.g., EDC/NHS)

-

Blocking agent (e.g., ethanolamine-HCl)

Procedure:

-

Protein Immobilization:

-

The sensor chip surface is activated using a mixture of EDC and NHS.

-

A solution of KRAS G12D protein in immobilization buffer is injected over the activated surface, leading to covalent coupling of the protein to the chip.

-

Remaining active sites on the surface are deactivated by injecting a blocking agent like ethanolamine-HCl.

-

-

Binding Analysis:

-

A series of dilutions of the small molecule inhibitor (analyte) are prepared in running buffer.

-

The analyte solutions are injected sequentially over the immobilized KRAS G12D surface, from lowest to highest concentration.

-

The association of the inhibitor to the protein is monitored in real-time as an increase in the SPR signal (response units, RU).

-

Following the association phase, running buffer without the analyte is flowed over the surface to monitor the dissociation of the inhibitor, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the thermodynamic profile of the interaction between a small molecule inhibitor and KRAS G12D.

Materials:

-

Isothermal titration calorimeter

-

Recombinant, purified KRAS G12D protein

-

Small molecule inhibitor

-

Matching buffer for protein and inhibitor (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

Procedure:

-

Sample Preparation:

-

The KRAS G12D protein is dialyzed extensively against the ITC buffer.

-

The small molecule inhibitor is dissolved in the final dialysis buffer.

-

Protein and inhibitor concentrations are precisely determined.

-

-

ITC Experiment:

-

The sample cell is filled with the KRAS G12D protein solution.

-

The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times that of the protein.

-

A series of small, sequential injections of the inhibitor into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and characterization of KRAS G12D inhibitors.

KRAS Signaling Pathway

Caption: The KRAS signaling pathway with the G12D mutation and inhibitor action.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing the binding and activity of KRAS G12D inhibitors.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | KRAS G12D调节剂 | MCE [medchemexpress.cn]

- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

In Vitro Characterization of a Novel KRAS G12D Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative KRAS G12D modulator, a potent and selective non-covalent inhibitor of the oncogenic KRAS G12D protein. The data and protocols presented herein are based on established methodologies for evaluating similar inhibitors and serve as a detailed framework for understanding the preclinical assessment of this class of targeted therapeutics.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most prevalent and challenging KRAS alterations to target therapeutically. This document details the in vitro profile of a novel KRAS G12D modulator, outlining its binding affinity, biochemical potency, and cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the in vitro characterization of the KRAS G12D modulator.

Table 1: Biochemical and Biophysical Data

| Assay Type | Parameter | KRAS G12D | KRAS WT | Selectivity (WT/G12D) |

| Surface Plasmon Resonance (SPR) | K_D_ | ~0.2 pM | >140 nM | >700-fold |

| Homogeneous Time-Resolved FRET (HTRF) | IC_50_ | <2 nM | Not Determined | - |

| SOS1-mediated Nucleotide Exchange | IC_50_ | 1-10 µM | Not Determined | - |

| RAF1 Protein-Protein Interaction | IC_50_ | 1-10 µM | Not Determined | - |

Table 2: Cellular Activity Data

| Cell Line (Cancer Type) | KRAS Mutation | Assay | Parameter | Value |

| AGS (Gastric) | G12D | p-ERK Inhibition | IC_50_ | 1-10 µM |

| Pancreatic Cancer Cell Lines | G12D | p-ERK Inhibition | Median IC_50_ | ~5 nM |

| Colorectal Cancer Cell Lines | G12D | p-ERK Inhibition | Median IC_50_ | ~5 nM |

| Pancreatic Cancer Cell Lines | G12D | Cell Viability | Median IC_50_ | ~5 nM |

| Colorectal Cancer Cell Lines | G12D | Cell Viability | Median IC_50_ | ~5 nM |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity and kinetics of the modulator to purified KRAS G12D and wild-type (WT) proteins.

-

Protein Immobilization: Recombinant human KRAS G12D and KRAS WT proteins are immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of the KRAS G12D modulator are injected over the sensor surface.

-

Data Acquisition: The binding response is measured in real-time.

-

Data Analysis: The association (k_on_) and dissociation (k_off_) rate constants are determined, and the equilibrium dissociation constant (K_D_) is calculated (K_D_ = k_off_ / k_on_).

Homogeneous Time-Resolved FRET (HTRF) Competition Assay

This biochemical assay measures the ability of the modulator to compete with a known binding partner for KRAS G12D.

-

Assay Principle: The assay utilizes a FRET pair, typically a tagged KRAS G12D protein and a labeled probe that binds to the same site as the modulator.

-

Procedure:

-

A fixed concentration of tagged KRAS G12D and the labeled probe are incubated together.

-

Increasing concentrations of the KRAS G12D modulator are added.

-

The HTRF signal is measured after an incubation period.

-

-

Data Analysis: The IC_50_ value is determined by plotting the HTRF signal against the modulator concentration.

SOS1-Mediated Nucleotide Exchange Assay

This assay assesses the modulator's ability to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation.

-

Assay Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12D in the presence of the guanine (B1146940) nucleotide exchange factor SOS1.

-

Procedure:

-

KRAS G12D protein is pre-loaded with GDP.

-

SOS1, the fluorescent GTP analog, and varying concentrations of the modulator are added.

-

The fluorescence signal is monitored over time.

-

-

Data Analysis: The rate of nucleotide exchange is calculated, and the IC_50_ value for the modulator is determined.

RAF1 Protein-Protein Interaction Assay

This assay evaluates the modulator's capacity to disrupt the interaction between KRAS G12D and its downstream effector, RAF1.

-

Assay Principle: An HTRF-based assay is used to detect the interaction between tagged KRAS G12D and tagged RAF1.

-

Procedure:

-

Tagged KRAS G12D and tagged RAF1 are incubated in the presence of a non-hydrolyzable GTP analog.

-

Increasing concentrations of the KRAS G12D modulator are added.

-

The HTRF signal is measured.

-

-

Data Analysis: The IC_50_ value for the disruption of the KRAS-RAF1 interaction is calculated.

Cellular p-ERK Inhibition Assay

This assay measures the inhibition of the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12D mutation.

-

Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AGS, pancreatic, colorectal) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of the KRAS G12D modulator for a specified time.

-

Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay (e.g., ELISA, Western Blot, or HTRF).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC_50_ for p-ERK inhibition is determined.

Cell Viability Assay

This assay determines the effect of the modulator on the proliferation and survival of KRAS G12D mutant cancer cells.

-

Cell Seeding: KRAS G12D mutant cancer cells are seeded in multi-well plates.

-

Treatment: Cells are exposed to various concentrations of the modulator for an extended period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

-

Data Analysis: The IC_50_ value for the reduction in cell viability is calculated.

Visualizations

The following diagrams illustrate key concepts related to the KRAS G12D modulator.

Caption: KRAS G12D Signaling Pathway and Point of Intervention.

Caption: In Vitro Characterization Workflow.

Caption: Modulator's Dual Mechanism of Action.

Cellular Targets of KRAS G12D Modulator-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of KRAS G12D modulator-1, a potent inhibitor of the oncogenic KRAS G12D mutant. This document details the quantitative data on its inhibitory activities, the experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to KRAS G12D and its Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The G12D mutation impairs the intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, leading to a constitutively active, GTP-bound state of KRAS. This results in the persistent activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

This compound, also identified as compound 6 in patent literature, is a small molecule designed to specifically target and inhibit the function of the KRAS G12D mutant protein.[1] This guide delves into the specifics of its cellular engagement and the methodologies used to characterize its activity.

Quantitative Data on Inhibitory Activity

This compound has been evaluated in a panel of biochemical and cell-based assays to determine its potency and selectivity. The following table summarizes the key quantitative data.

| Assay Type | Target/Process Measured | Cell Line (if applicable) | IC50 Value (μM) | Reference |

| Nucleotide Exchange Assay (NEA-G12D) | SOS1-mediated GTP exchange on KRAS G12D | N/A (Biochemical) | 1-10 | [1][2][3] |

| Protein-Protein Interaction Assay (PPI-G12D) | Interaction between KRAS G12D and RAF1 | N/A (Biochemical) | 1-10 | [1][2][3] |

| Phospho-ERK Assay (pERK-AGS) | Phosphorylation of ERK in AGS cells | AGS (Gastric Adenocarcinoma) | 1-10 | [1][2][3] |

Key Experimental Protocols

Detailed methodologies for the assays used to characterize this compound are crucial for the replication and validation of these findings. The following sections provide detailed protocols for the key experiments cited.

KRAS G12D Nucleotide Exchange Assay (NEA-G12D)

This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation, often facilitated by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. A common method for this is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay measures the binding of a fluorescently labeled GTP analog to the KRAS G12D protein in the presence of SOS1. Inhibition of this process by a compound results in a decrease in the HTRF signal.

Materials:

-

Recombinant human KRAS G12D protein

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GTP (e.g., GTP-DY-647P1)

-

Anti-tag antibody conjugated to a FRET donor (e.g., anti-GST-Tb) if using a tagged KRAS protein

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.0025% NP40)

-

Test compounds (including this compound) dissolved in DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare the reaction buffer.

-

Serially dilute the test compounds in DMSO and then in the reaction buffer to the desired concentrations.

-

Add the diluted compounds to the assay plate.

-

Prepare a mixture of recombinant KRAS G12D protein and the anti-tag antibody (if applicable) in the reaction buffer and incubate.

-

Add the recombinant SOS1 protein to the assay plate containing the compounds.

-

Initiate the reaction by adding the KRAS G12D/antibody mixture and the fluorescently labeled GTP to the assay plate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the HTRF signal at appropriate wavelengths (e.g., excitation at 320 nm, emission at 665 nm and 615 nm) using a plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values from the dose-response curves.

KRAS G12D Protein-Protein Interaction Assay (PPI-G12D)

This assay evaluates the ability of an inhibitor to disrupt the interaction between the active, GTP-bound KRAS G12D and its downstream effector, such as the RAF1 kinase. An HTRF-based assay is also suitable for this purpose.

Principle: The assay measures the interaction between tagged recombinant KRAS G12D and a tagged RAF1 Ras-binding domain (RBD). Disruption of this interaction by an inhibitor leads to a decrease in the HTRF signal.

Materials:

-

Recombinant human KRAS G12D protein (loaded with a non-hydrolyzable GTP analog like GMPPNP)

-

Recombinant human RAF1-RBD

-

Anti-tag antibodies conjugated to FRET donor and acceptor fluorophores (e.g., anti-GST-Tb and anti-His-d2)

-

Assay buffer

-

Test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare the assay buffer.

-

Serially dilute the test compounds.

-

Add the diluted compounds to the assay plate.

-

Prepare a mixture of GTP-loaded KRAS G12D protein and the donor-labeled antibody in the assay buffer.

-

Prepare a solution of RAF1-RBD and the acceptor-labeled antibody in the assay buffer.

-

Add the KRAS G12D/antibody mixture and the RAF1-RBD/antibody mixture to the assay plate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the HTRF signal.

-

Calculate the percentage of inhibition and determine the IC50 values.

Phospho-ERK Cellular Assay (pERK-AGS)

This cell-based assay quantifies the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (pERK) in a relevant cancer cell line, such as AGS, which harbors a KRAS mutation. The AlphaLISA SureFire Ultra assay is a sensitive method for this measurement.

Principle: Cells are treated with the inhibitor, and the level of endogenous pERK is measured using a sandwich immunoassay with antibody-coated beads that generate a chemiluminescent signal when in close proximity.

Materials:

-

AGS (human gastric adenocarcinoma) cell line

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer

-

AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) kit

-

384-well white microplates

-

Alpha-enabled plate reader

Procedure:

-

Seed AGS cells in a 96-well cell culture plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).

-

Lyse the cells by adding the lysis buffer and shaking for 10 minutes.

-

Transfer the cell lysates to a 384-well assay plate.

-

Add the AlphaLISA Acceptor beads and biotinylated antibody mixture and incubate.

-

Add the Streptavidin-Donor beads and incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Analyze the data to determine the concentration-dependent inhibition of pERK and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the modulator's mechanism of action and the methods used for its characterization.

KRAS G12D Signaling Pathway

The following diagram illustrates the central role of KRAS G12D in activating downstream oncogenic signaling pathways.

Caption: KRAS G12D signaling cascade and point of intervention.

Experimental Workflow for KRAS G12D Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a KRAS G12D inhibitor.

Caption: Preclinical workflow for KRAS G12D inhibitor evaluation.

Conclusion

This compound demonstrates potent and specific inhibition of the KRAS G12D oncoprotein. Its activity has been characterized through a series of robust biochemical and cell-based assays that confirm its mechanism of action in blocking nucleotide exchange, disrupting downstream effector interactions, and inhibiting the MAPK signaling pathway in cancer cells. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of targeted therapies for KRAS-driven cancers. The information presented here is based on publicly available data and established scientific methodologies.

References

The Evolving Landscape of Non-Covalent KRAS G12D Inhibitors: A Deep Dive into their Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly the G12D mutation, has long been considered an elusive target in cancer therapy. However, the emergence of novel non-covalent inhibitors is offering new hope. This technical guide provides an in-depth analysis of the pharmacokinetic profiles of these pioneering molecules, presenting a comparative summary of their properties, detailed experimental methodologies, and a visual representation of the underlying biological pathways and research workflows. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for their successful translation into effective clinical treatments.

Quantitative Pharmacokinetic Parameters of Novel Non-Covalent KRAS G12D Inhibitors

The preclinical pharmacokinetic data for several key non-covalent KRAS G12D inhibitors are summarized below. These data, primarily from rodent models, offer initial insights into the in vivo behavior of these compounds.

| Inhibitor | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| MRTX1133 | Rat | Oral | 25 mg/kg | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 | [1][2] |

| Rat | Intravenous | 5 mg/kg | - | - | 2.88 ± 1.08 | - | [1][2] | |

| Mouse | Oral | 10 mg/kg | - | - | - | 1.3 | [3] | |

| Mouse | Oral | 30 mg/kg | - | - | - | 0.5 | [3] | |

| Prodrug of MRTX1133 (Compound 9) | Mouse | Oral | 10 mg/kg (molar equivalent) | - | - | - | 7.9 | [3] |

| HBW-012-E | Rat | Oral | 100 mg/kg | - | - | - | Superior to MRTX1133 | [4] |

| HRS-4642 | - | - | - | Good pharmacokinetic and pharmacodynamic characteristics | - | - | - | [5] |

| GFH375 (VS-7375) | - | Oral | - | - | - | - | - | [5] |

Note: Data for some compounds are still emerging from preclinical studies, and publicly available quantitative pharmacokinetic parameters are limited.

Key Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of non-covalent KRAS G12D inhibitors, providing a framework for reproducible in vivo studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a novel non-covalent KRAS G12D inhibitor in mice or rats.

1. Animal Models:

-

Species: Sprague-Dawley rats or BALB/c mice are commonly used.

-

Health Status: Healthy, male, and specific pathogen-free animals are utilized to ensure consistency.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: The inhibitor is typically formulated as a suspension or solution in a vehicle suitable for the intended route of administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage, or a solution in a mixture of saline, ethanol, and polyethylene (B3416737) glycol for intravenous injection).

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability.

-

Intravenous (IV): Administered as a bolus injection, typically through the tail vein, to determine parameters like clearance and volume of distribution, and to calculate absolute bioavailability.

-

3. Dosing:

-

Doses are determined based on in vitro potency and preliminary toxicity studies. For instance, in a rat study of MRTX1133, oral and intravenous doses of 25 mg/kg and 5 mg/kg were used, respectively[1][2].

4. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

Tissue Distribution (Optional): For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., liver, kidney, lung, spleen, heart, pancreas, and tumor tissue in xenograft models) are harvested, weighed, and homogenized for analysis[1].

5. Bioanalytical Method:

-

Method: A validated analytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is used to quantify the concentration of the inhibitor in plasma and tissue homogenates[1].

-

Validation: The method is validated for linearity, accuracy, precision, matrix effect, and recovery to ensure reliable results[1].

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin). Key parameters include Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizing Key Pathways and Processes

KRAS G12D Signaling Pathway

The following diagram illustrates the central role of KRAS G12D in activating downstream signaling pathways that drive tumorigenesis. Non-covalent inhibitors aim to block these aberrant signals.

Experimental Workflow for Preclinical Pharmacokinetic Evaluation

The diagram below outlines the sequential steps involved in a typical preclinical pharmacokinetic study of a novel non-covalent KRAS G12D inhibitor.

References

- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]

- 3. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a pivotal small GTPase, functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most prevalent drivers of human cancers, with the G12D substitution being particularly common in aggressive malignancies like pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[1][4] However, recent advancements have led to the development of potent and selective allosteric inhibitors targeting KRAS mutants, representing a paradigm shift in cancer therapy.[1][4] This guide provides a comprehensive technical overview of the allosteric inhibition of KRAS G12D, focusing on the core mechanisms, experimental validation, and key molecular agents.

The KRAS G12D Oncoprotein: A Formidable Target

Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1][5] This cycle is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP.[1][6] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, significantly impairs both intrinsic and GAP-mediated GTP hydrolysis.[1] This results in a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-proliferative signaling pathways.[1][7]

The primary downstream signaling cascades hyperactivated by KRAS G12D are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][8][9] Continuous activation of these pathways drives uncontrolled cell proliferation, survival, and ultimately, tumor development.[4][7]

Mechanism of Allosteric Inhibition

A new class of non-covalent, allosteric inhibitors has emerged that effectively targets the KRAS G12D mutant. These inhibitors, such as MRTX1133, employ an allosteric mechanism to disrupt KRAS signaling.[1] They bind to sites distinct from the nucleotide-binding pocket, inducing conformational changes that either trap KRAS in an inactive state or prevent its interaction with downstream effectors.[4]

Two prominent allosteric binding sites have been identified on KRAS G12D:

-

The Switch-I/II Pocket (S-IIP): This is a shallow cleft located between the Switch-I and Switch-II regions, which are crucial for binding to effector proteins.[4] By binding to the S-IIP, inhibitors like MRTX1133 lock KRAS G12D in a conformation that is unable to effectively interact with its downstream effectors, most notably RAF1 (CRAF).[1] This directly blocks the activation of the MAPK pathway.[1] Furthermore, the binding of the inhibitor interferes with the interaction between KRAS and GEFs like Son of Sevenless 1 (SOS1), preventing the exchange of GDP for GTP and thereby reducing the population of active, GTP-bound KRAS.[1] Some inhibitors achieve this by forming a salt bridge with the mutant Asp12 residue.[10][11]

-

The P110 Site: A more recently identified allosteric site, named for its proximity to proline-110, was discovered through computational analyses and validated by biochemical and biophysical methods.[3][4][8][9] This pocket is located in the allosteric lobe, opposite to the active site.[3] Small molecules, such as KAL-21404358, that bind to the P110 site have been shown to impair the interaction of KRAS G12D with B-Raf and disrupt both the RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][8][9]

Quantitative Data on KRAS G12D Inhibitors

The following tables summarize key quantitative data for several reported allosteric inhibitors of KRAS G12D, providing a comparative overview of their potency and efficacy.

| Inhibitor | Target Site | Binding Affinity (Kd) | IC50 (Cell Viability) | Cell Line(s) | Reference(s) |

| MRTX1133 | Switch-I/II Pocket | Not Reported | 120 nM - 5.7 µM | LS513, HPAF-II, SNUC2B, PANC-1 | [12] |

| TH-Z835 | Switch-I/II Pocket | Not Reported | 4.4 µM, 4.7 µM | PANC-1, Panc 04.03 | [11] |

| TH-Z801 | Switch-I/II Pocket | Not Reported | 115 µM (GDP exchange) | Not Applicable | [5] |

| KAL-21404358 | P110 Site | Binding confirmed by MST, TSA, NMR | Not Reported | Not Reported | [3][8][9] |

| BI-2852 | Switch-I/II Pocket | 5-140 nM (WT & mutants) | Limited cellular activity | Not Reported | [13][14] |

| HRS-4642 | Not Specified | 21-fold lower Kd vs G12C | Not Reported | Not Reported | [15] |

| Inhibitor | Assay Type | Measured Parameter | Value | Reference(s) |

| MRTX1133 | pERK Inhibition | Suppression | Observed in various cell lines | [12] |

| TH-Z835 | KRAS-CRAF Interaction | Disruption | Efficiently disrupted | [11] |

| KAL-21404358 | K-RasG12D-B-Raf Interaction | Disruption | Observed | [3] |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of KRAS G12D inhibitors. Below are outlines of key experimental protocols cited in the literature.

1. Microscale Thermophoresis (MST)

-

Principle: MST measures the motion of molecules in microscopic temperature gradients to determine binding affinities between a fluorescently labeled molecule and a ligand.[8][14]

-

Protocol Outline:

-

Protein Labeling: Purify KRAS G12D and fluorescently label it using an NHS-ester reactive dye according to the manufacturer's protocol.[4][14]

-

Serial Dilution: Prepare a serial dilution of the small molecule inhibitor.[14]

-

Binding Reaction: Mix the labeled KRAS G12D at a constant concentration with the varying concentrations of the inhibitor in a suitable binding buffer (e.g., 50 mM Tris, 230 mM NaCl).[14]

-

Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.[14]

-

Data Analysis: Plot the change in thermophoresis as a function of the inhibitor concentration to determine the dissociation constant (Kd).[14]

-

2. Thermal Shift Assay (TSA)

-

Principle: TSA, or differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of the protein.[8][9]

-

Protocol Outline:

-

Reaction Setup: In a multiwell plate, mix purified KRAS G12D protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Ligand Addition: Add the allosteric inhibitor at various concentrations to the wells.

-

Thermal Denaturation: Gradually increase the temperature of the plate in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds.

-

Data Analysis: Determine the Tm for each inhibitor concentration. An increase in Tm indicates ligand binding and stabilization of the protein.

-

3. NanoBiT Split Luciferase Assay

-

Principle: This assay measures protein-protein interactions in real-time. The luciferase enzyme is split into two subunits, LgBiT and SmBiT, which are fused to the two proteins of interest (e.g., KRAS G12D and B-Raf). Interaction between the proteins brings the subunits together, reconstituting a functional luciferase that generates a luminescent signal.[3]

-

Protocol Outline:

-

Construct Generation: Create expression vectors where KRAS G12D is fused to SmBiT and B-Raf is fused to LgBiT.[3]

-

Cell Transfection: Co-transfect cells with both constructs.

-

Inhibitor Treatment: Treat the cells with the allosteric inhibitor at various concentrations.[3]

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence.

-

Data Analysis: A decrease in luminescence indicates that the inhibitor is disrupting the interaction between KRAS G12D and B-Raf.[3]

-

4. Cellular Viability Assay in 3D Organoids

-

Principle: This assay assesses the effect of an inhibitor on the viability and growth of cancer cells cultured in a 3D environment that more closely mimics a tumor.[16]

-

Protocol Outline:

-